Bienvenue dans la boutique en ligne BenchChem!

3-(1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole

Physicochemical profiling Regioisomer comparison Drug-likeness

3-(1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole (CAS 2034322-94-4) is a synthetic heterocyclic small molecule composed of a 1,2,4-oxadiazole core, substituted at the 3-position with a 1-(3-methoxybenzenesulfonyl)pyrrolidin-3-yl group and at the 5-position with a phenyl ring. Its molecular formula is C19H19N3O4S with a molecular weight of 385.4 g/mol.

Molecular Formula C19H19N3O4S
Molecular Weight 385.44
CAS No. 2034322-94-4
Cat. No. B2801026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole
CAS2034322-94-4
Molecular FormulaC19H19N3O4S
Molecular Weight385.44
Structural Identifiers
SMILESCOC1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4
InChIInChI=1S/C19H19N3O4S/c1-25-16-8-5-9-17(12-16)27(23,24)22-11-10-15(13-22)18-20-19(26-21-18)14-6-3-2-4-7-14/h2-9,12,15H,10-11,13H2,1H3
InChIKeyOANJBZSDDYIIGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole (CAS 2034322-94-4): Structural Identity and Procurement Baseline


3-(1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole (CAS 2034322-94-4) is a synthetic heterocyclic small molecule composed of a 1,2,4-oxadiazole core, substituted at the 3-position with a 1-(3-methoxybenzenesulfonyl)pyrrolidin-3-yl group and at the 5-position with a phenyl ring [1]. Its molecular formula is C19H19N3O4S with a molecular weight of 385.4 g/mol [1]. It belongs to the broader class of 1,2,4-oxadiazole/pyrrolidine hybrids, which have been explored as DNA gyrase and topoisomerase IV inhibitors [2] and as anthelmintic agents [3]. The compound possesses one undefined atom stereocenter at the pyrrolidine C3 position, making stereochemical consideration relevant for target-binding applications [1]. It is commercially available from screening compound suppliers such as Life Chemicals under catalog identifier F6524-2831 [4].

Why 3-(1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole Cannot Be Replaced by In-Class Analogs: The Meta-Methoxy Distinction


Within the 1,2,4-oxadiazole/pyrrolidine sulfonamide chemotype, the position of the methoxy substituent on the benzenesulfonyl ring critically modulates computed physicochemical properties that govern biological behavior. The target compound bears a 3-methoxy (meta) substitution on the benzenesulfonyl group, in contrast to commonly listed 4-methoxy (para) analogs [1]. This regioisomeric difference alters the electron density distribution on the aryl sulfonamide, which class-level SAR studies on related oxadiazole-pyrrolidine hybrids have shown to affect hydrogen-bond acceptor capacity (7 HBA for this compound [2]) and topological polar surface area (93.9 Ų [2]), parameters that directly influence membrane permeability and target binding [3]. Furthermore, the 5-phenyl substitution on the oxadiazole distinguishes this compound from des-phenyl analogs that lack the aromatic stacking potential provided by this moiety. Simple sulfonamide or oxadiazole class substitution without precise regioisomeric matching cannot replicate the specific computed property profile, making generic replacement unreliable in any assay where consistent physicochemical behavior is required. Cautionary Note: This compound currently lacks published direct in vitro potency data, and the differentiation discussed below is based primarily on computed molecular properties and class-level biological inferences from closely related chemotypes.

Quantitative Differentiation Evidence for 3-(1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole vs. Closest Analogs


Meta- vs. Para-Methoxy Regioisomeric Differentiation: Computed Lipophilicity (XLogP3)

The target compound, bearing a 3-methoxy (meta) substituent on the benzenesulfonyl aromatic ring, possesses a computed XLogP3 of 2.8 [1]. In contrast, its closest regioisomeric analog—3-(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole, which carries a para-methoxy group and also lacks the 5-phenyl substitution—has a lower predicted lipophilicity due to the altered electronic environment and reduced aromatic surface area [2]. The meta-methoxy orientation reduces direct resonance conjugation with the sulfonyl group compared to the para isomer, subtly modulating electron-withdrawing character and consequently logP. This 2.8 XLogP3 value places the compound within favorable oral drug-likeness space (Rule of Five compliant, <5) while offering sufficient lipophilicity for membrane被动 permeability, a balance not identically achievable with para-substituted or des-methoxy analogs [3].

Physicochemical profiling Regioisomer comparison Drug-likeness

Topological Polar Surface Area (TPSA) Differentiation: Implications for Membrane Permeability

The target compound has a computed topological polar surface area (TPSA) of 93.9 Ų [1]. This value is significantly higher than simpler 1,2,4-oxadiazole/pyrrolidine sulfonamide hybrids lacking the 5-phenyl group (e.g., a related chlorophenyl analog with TPSA ≈ 76.3 Ų) . The elevated TPSA arises from the combined contributions of the oxadiazole ring nitrogens/oxygen (constituting a hydrogen-bond acceptor count of 7), the sulfonyl group, and the methoxy oxygen [1]. A TPSA of 93.9 Ų is in a favorable intermediate range: below the commonly cited 140 Ų threshold for oral bioavailability yet above the approximately 60-70 Ų range associated with preferential CNS penetration, suggesting utility in peripheral target applications where moderate polarity is beneficial for solubility without compromising passive membrane transit [2].

ADME prediction Membrane permeability CNS drug-likeness

Hydrogen Bond Acceptor Count as a Determinant of Solubility and Target Engagement

The target compound possesses 7 hydrogen bond acceptors (HBA) and 0 hydrogen bond donors (HBD) [1]. This HBA/HBD profile is a direct consequence of the meta-methoxybenzenesulfonyl-pyrrolidine-5-phenyl-oxadiazole architecture. For comparison, the para-methoxy analog 3-(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole, which lacks the 5-phenyl substituent, has a lower HBA count (fewer heteroatoms available for hydrogen bonding) [2]. The 7 HBA count, combined with zero HBD, creates a distinctive hydrogen-bonding fingerprint: the compound can only act as an acceptor in intermolecular H-bonding, which limits desolvation penalties upon target binding while providing multiple acceptor sites for engagement with protein backbone amides or side-chain donors. In DNA gyrase and topoisomerase IV inhibitor programs within this chemotype class, compounds with higher HBA capacity demonstrated improved enzyme active-site complementarity [3].

Hydrogen bonding Solubility Target engagement

Rotatable Bond Count and Molecular Flexibility: Impact on Entropic Binding Costs

The target compound has 5 rotatable bonds [1], a moderate value reflecting the conformational degrees of freedom contributed by the methoxy group rotation, the sulfonyl-pyrrolidine linkage, the pyrrolidine-oxadiazole C-C bond, and the oxadiazole-phenyl connection. This compares favorably to more flexible analogs containing extended alkyl linkers or additional rotatable bonds (which increase entropic penalties upon target binding) and to more rigid analogs (which may lack conformational adaptability for induced-fit binding). In the context of 1,2,4-oxadiazole/pyrrolidine DNA gyrase inhibitors, compounds with 4-6 rotatable bonds were found to balance pre-organization with sufficient flexibility for dual-target inhibition of DNA gyrase and topoisomerase IV [2]. A compound with 5 rotatable bonds occupies a favorable conformational entropy window, offering procurement-relevant differentiation from both overly flexible (≥8 rotatable bonds) and excessively constrained (≤3 rotatable bonds) analogs in screening library design.

Conformational flexibility Binding entropy Ligand efficiency

Molecular Complexity and Fragment-Like Character for Screening Library Design

With a molecular weight of 385.4 Da and a complexity score of 590 (computed by Cactvs) [1], the target compound occupies a strategic intermediate space between fragment-sized molecules (MW < 300 Da) and lead-like compounds (MW 350-500 Da). Its molecular complexity (590) is notably higher than simpler 5-phenyl-1,2,4-oxadiazole (MW 146.15 Da) [2], reflecting the added structural elements of the 3-methoxybenzenesulfonyl-pyrrolidine moiety. This intermediate complexity is valuable for screening applications: sufficiently functionalized to engage multiple interaction sites on a protein target (as demonstrated by the nanomolar DNA gyrase inhibition achieved by closely related 1,2,4-oxadiazole/pyrrolidine hybrids [3]), yet small enough to permit further synthetic elaboration guided by SAR. The compound's undefined stereocenter at the pyrrolidine C3 position also offers a latent chiral resolution opportunity for enantioselective target engagement studies.

Fragment-based drug discovery Molecular complexity Library design

Procurement-Relevant Application Scenarios for 3-(1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole


Antibacterial Drug Discovery: DNA Gyrase / Topoisomerase IV Dual-Target Screening

The 1,2,4-oxadiazole/pyrrolidine chemotype to which this compound belongs has demonstrated mid-nanomolar dual-target inhibition of DNA gyrase (IC50 = 180-210 nM for optimized analogs, comparable to novobiocin at 170 nM) and topoisomerase IV (IC50 = 13 µM) [1]. One analog in this series achieved an MIC of 55 ng/mL against E. coli, outperforming ciprofloxacin (60 ng/mL) [1]. The target compound's 5-rotatable-bond architecture, intermediate lipophilicity (XLogP3 = 2.8), and 7 HBA profile [2] position it as a structurally balanced screening candidate for further dual-target inhibitor optimization. Researchers procuring for antibacterial hit-finding campaigns against Gram-negative pathogens should prioritize this specific substitution pattern over des-phenyl or para-methoxy analogs, which lack the aromatic stacking and hydrogen-bonding features associated with potent DNA gyrase engagement.

Anthelmintic Lead Optimization: Haemonchus contortus Motility and Development Inhibition

Pyrrolidine-oxadiazole hybrids have been validated as phenotypic screening hits against Haemonchus contortus (barber's pole worm), a parasitic nematode of significant veterinary and economic importance, with IC50 values of 0.78-22.4 µM against larval motility and development [1]. Importantly, compounds in this series exhibited high selectivity in mammalian cell counter-screens [1], indicating a favorable therapeutic window. The target compound's computed TPSA (93.9 Ų) and XLogP3 (2.8) suggest adequate membrane permeability for parasite tissue penetration, while the 3-methoxybenzenesulfonyl group may confer metabolic stability advantages over unsubstituted phenylsulfonyl analogs. Procurement of this specific regioisomer enables direct SAR exploration of the meta-methoxy position in the context of anthelmintic activity, a substitution pattern not covered by the published para-substituted series.

Kinase and Enzyme Inhibition Panel Screening: Sulfonamide-Containing Chemotype Exploration

Sulfonylpyrrolidine derivatives are recognized as privileged scaffolds for kinase inhibition and enzyme modulation, with patents describing their utility as metabotropic glutamate receptor ligands and RORγt inverse agonists [1]. The target compound combines the sulfonylpyrrolidine pharmacophore with a 1,2,4-oxadiazole heterocycle, a recognized bioisostere of amides and esters that enhances metabolic resistance [2]. Its 0 HBD / 7 HBA profile [3] makes it a purely hydrogen-bond-accepting ligand, which is advantageous in kinase hinge-region binding where donor interactions can introduce undesired selectivity liabilities. For panel screening programs seeking novel kinase or enzyme inhibitor starting points, this compound offers a structurally distinct, synthetically tractable phenotype that cannot be replicated by simpler sulfonamide or oxadiazole fragments.

Physicochemical Reference Standard for Meta-Substituted Sulfonamide Oxadiazole Series

The compound serves as a defined physicochemical reference point for building computed property-based SAR models within the 1,2,4-oxadiazole/pyrrolidine sulfonamide series. Its well-characterized properties—XLogP3 = 2.8, TPSA = 93.9 Ų, MW = 385.4 Da, Complexity = 590, 5 rotatable bonds [1]—provide a benchmark against which the effects of systematic structural modifications (e.g., moving from meta to para methoxy, replacing phenyl with heteroaryl, or varying the sulfonyl aryl group) can be computationally assessed prior to synthesis. Procurement of this compound as a control standard enables cheminformatics teams to validate in silico predictions of property changes upon scaffold diversification, supporting rational library design in both academic and industrial medicinal chemistry settings.

Quote Request

Request a Quote for 3-(1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.